molecular formula C26H27N3O3S B2471520 2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 912885-89-3

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2471520
CAS No.: 912885-89-3
M. Wt: 461.58
InChI Key: JSJKBLFAUHXARQ-UHFFFAOYSA-N
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Description

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the trimethylphenyl and methylphenyl groups. Key reagents and conditions include:

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trimethylphenyl Group: This is achieved through Friedel-Crafts alkylation using trimethylbenzyl chloride and a Lewis acid catalyst.

    Attachment of Methylphenyl Group: This step involves nucleophilic substitution reactions using methylphenylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thieno[3,2-d]pyrimidines.

Scientific Research Applications

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is explored for use in organic electronics, particularly in the development of organic semiconductors.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved include inhibition of signal transduction pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer unique biological activities and chemical reactivity. Its combination of thieno[3,2-d]pyrimidine and acetamide moieties makes it distinct from other similar compounds.

Properties

IUPAC Name

2-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-16-5-7-20(8-6-16)13-27-23(30)15-29-25(31)24-22(9-10-33-24)28(26(29)32)14-21-18(3)11-17(2)12-19(21)4/h5-12H,13-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKBLFAUHXARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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